molecular formula C17H12Cl3N3O B2575746 5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide CAS No. 318237-83-1

5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2575746
CAS RN: 318237-83-1
M. Wt: 380.65
InChI Key: VZJAKVMJNYNVGM-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound used in various scientific research applications. It is a member of the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered nitrogen-containing ring. 5-Chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide has a wide range of uses, including in organic synthesis, pharmacology, and biochemistry. This compound has a variety of biochemical and physiological effects, and it is important to understand the synthesis method, mechanism of action, and advantages and limitations of this compound when conducting laboratory experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazole Derivatives : Pyrazoles, including structures related to "5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide," are crucial in developing biologically active compounds. They serve as pharmacophores in medicinal chemistry due to their extensive biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole derivatives involves various methodologies, highlighting their significance in drug discovery and development (Dar & Shamsuzzaman, 2015).

Environmental Impact Studies

Chlorinated Compounds : Research on compounds like triclosan, structurally or functionally related to "5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide," addresses their environmental occurrence, toxicity, and degradation. These studies are vital for understanding the environmental impact of chlorinated compounds, which can persist in water bodies, accumulate in living organisms, and potentially transform into more toxic substances (Bedoux et al., 2012).

Pharmacological Effects

Cannabinoid Receptor Antagonists : The exploration of cannabinoid CB1 receptor antagonists, including structures akin to the compound , for treating nicotine dependence showcases the compound's potential utility in developing new therapeutic agents. These studies contribute to the broader field of addiction biology and smoking cessation strategies (Foll et al., 2008).

properties

IUPAC Name

5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N3O/c1-23-16(20)14(15(22-23)10-5-3-2-4-6-10)17(24)21-11-7-8-12(18)13(19)9-11/h2-9H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJAKVMJNYNVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3,4-dichlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide

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